Superior Clinical Cure in Culture-Negative AOM vs. Cefaclor: A Double-Blind Randomized Trial
In a double-blind, multicenter, randomized controlled trial of 119 children with acute otitis media, the erythromycin-sulfisoxazole (E/S) combination demonstrated significantly higher complete cure rates at Day 10 in patients with culture-negative middle ear fluid compared to cefaclor. Specifically, 75% of patients treated with E/S achieved complete cure, versus only 14% of those treated with cefaclor, a difference with a p-value of 0.02 [1]. This indicates a clinically meaningful advantage for E/S in a subset of AOM cases where a bacterial pathogen is not isolated by routine culture.
| Evidence Dimension | Complete clinical cure rate at Day 10 in culture-negative acute otitis media |
|---|---|
| Target Compound Data | 75% cure rate (n=12/16) |
| Comparator Or Baseline | Cefaclor: 14% cure rate (n=1/7) |
| Quantified Difference | E/S achieved a 5.4-fold higher cure rate (p=0.02) |
| Conditions | Prospective, double-blind, randomized controlled trial in 119 children across 6 centers; patients with bacteriologically sterile pre-treatment middle ear fluid. |
Why This Matters
This substantial and statistically significant difference provides a compelling reason to select erythromycin-sulfisoxazole over cefaclor for empiric treatment or when culture results are negative, directly impacting clinical success rates.
- [1] Bergeron MG, Ahronheim G, Richard JE, Riding K, Cron C, Bryer D, et al. Comparative efficacies of erythromycin-sulfisoxazole and cefaclor in acute otitis media: a double blind randomized trial. Pediatr Infect Dis J. 1987 Jul;6(7):654-60. PMID: 3302918. View Source
